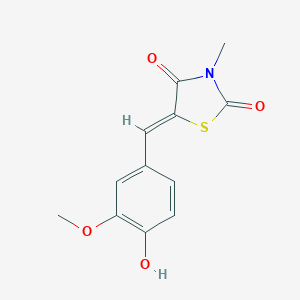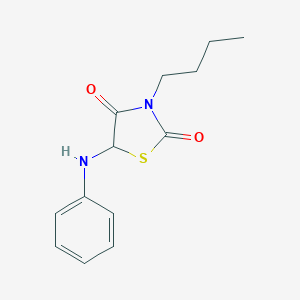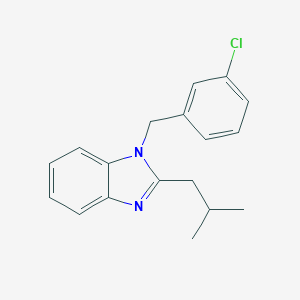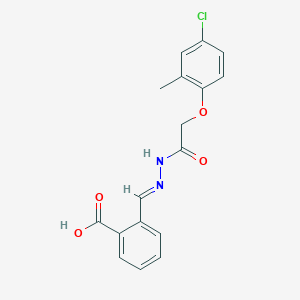
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione, also known as HMTD, is a molecule that has gained significant attention in recent years due to its potential therapeutic properties. It belongs to the class of thiazolidinediones, which are known for their anti-diabetic and anti-inflammatory effects. HMTD has been found to exhibit a range of pharmacological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The mechanism of action of (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways in the body. It has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and glucose homeostasis. (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and physiological effects:
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been found to exhibit several biochemical and physiological effects. It has been reported to reduce oxidative stress, improve insulin sensitivity, and reduce inflammation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is its ability to modulate multiple signaling pathways, making it a promising candidate for drug development. However, its mechanism of action is not fully understood, which limits its potential applications. Additionally, further studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione research. One area of interest is its potential as an anti-cancer agent. Several studies have reported its ability to inhibit the growth of cancer cells, making it a promising candidate for further investigation. Another area of interest is its potential as an anti-inflammatory agent. (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been found to reduce inflammation in animal models, suggesting its potential use in treating inflammatory diseases. Additionally, further studies are needed to determine its safety and efficacy in humans.
Métodos De Síntesis
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 4-hydroxy-3-methoxybenzaldehyde and 3-methyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione.
Aplicaciones Científicas De Investigación
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant properties. Several studies have reported its ability to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity in animal models.
Propiedades
Fórmula molecular |
C12H11NO4S |
|---|---|
Peso molecular |
265.29 g/mol |
Nombre IUPAC |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H11NO4S/c1-13-11(15)10(18-12(13)16)6-7-3-4-8(14)9(5-7)17-2/h3-6,14H,1-2H3/b10-6- |
Clave InChI |
PRJSZWLTFWQSPL-POHAHGRESA-N |
SMILES isomérico |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/SC1=O |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=O |
SMILES canónico |
CN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 4-[(3-{(5E)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoyl)amino]benzoate](/img/structure/B229564.png)
![5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229568.png)
![2-[3-Methyl(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B229569.png)
![2-[(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B229570.png)
![3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229575.png)

![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide](/img/structure/B229584.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)
